4-Bromo-1-cyclopentyl-2-fluorobenzene
Description
The study of specifically substituted aromatic compounds is a cornerstone of organic chemistry, providing the essential components for pharmaceuticals, agrochemicals, and materials science. Among these, 4-Bromo-1-cyclopentyl-2-fluorobenzene has emerged as a molecule of interest due to the precise arrangement of its functional groups, each contributing unique properties that can be exploited in chemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKDFZIFOXOLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 4 Bromo 1 Cyclopentyl 2 Fluorobenzene
Retrosynthetic Analysis for 4-Bromo-1-cyclopentyl-2-fluorobenzene: Key Disconnections
A retrosynthetic analysis of this compound reveals several possible disconnections, which in turn suggest different forward synthetic strategies. The primary disconnections involve the carbon-carbon bond of the cyclopentyl group and the carbon-bromine bond.
Disconnection I: C-Br Bond
The most straightforward disconnection is the C-Br bond, suggesting a late-stage bromination of a 1-cyclopentyl-2-fluorobenzene precursor. This approach is attractive as it allows for the introduction of the bromine atom at a specific position on the pre-formed cyclopentylated and fluorinated aromatic ring. The success of this strategy hinges on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the existing cyclopentyl and fluorine substituents.
Disconnection II: C-Cyclopentyl Bond
Alternatively, the bond between the cyclopentyl group and the aromatic ring can be disconnected. This leads to two main synthetic pathways:
Friedel-Crafts Alkylation: This approach would involve the reaction of a fluorinated benzene (B151609) derivative with a cyclopentylating agent. A key consideration here is the choice of the starting fluorinated aromatic compound to ensure the desired 1,2,4-substitution pattern in the final product.
Transition-Metal-Catalyzed Cross-Coupling: This powerful C-C bond-forming strategy would typically involve the reaction of an organometallic cyclopentyl reagent with a suitably substituted fluorinated and brominated benzene derivative.
Strategic Approaches for Introducing the Cyclopentyl Moiety
The introduction of the cyclopentyl group onto the fluorinated benzene ring is a critical step in the synthesis of the target molecule. Two primary strategies are considered here: Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions.
Friedel-Crafts Alkylation Protocols for Cyclopentylbenzene Formation
The Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. wikipedia.orglibretexts.orgyoutube.comlibretexts.org In the context of synthesizing 1-cyclopentyl-2-fluorobenzene, this would typically involve the reaction of a fluorinated benzene with a cyclopentylating agent, such as cyclopentyl chloride or cyclopentene (B43876), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org
However, Friedel-Crafts alkylations are known to have several limitations that must be considered:
Carbocation Rearrangements: While the cyclopentyl cation is relatively stable and less prone to rearrangement compared to some other secondary carbocations, the possibility of side reactions should not be entirely dismissed.
Polyalkylation: The product of the initial alkylation, cyclopentylbenzene, is more reactive than the starting benzene due to the electron-donating nature of the alkyl group. This can lead to the formation of di- and poly-substituted products. libretexts.org
Substrate Deactivation: While fluorine is an ortho-, para-director, it is also a deactivating group for electrophilic aromatic substitution, which can necessitate harsher reaction conditions.
To achieve the desired 1-cyclopentyl-2-fluorobenzene, one might consider starting with 1-bromo-3-fluorobenzene (B1666201). The Friedel-Crafts cyclopentylation of this substrate would be directed by both the fluorine and bromine atoms. The fluorine atom directs ortho and para, while the bromine atom also directs ortho and para. The interplay of these directing effects would need to be carefully controlled to favor the formation of the desired isomer.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Cyclopentyl Attachment (e.g., organomagnesium reagents)
Transition-metal-catalyzed cross-coupling reactions offer a powerful and often more selective alternative to Friedel-Crafts alkylation for the formation of C-C bonds. researchgate.netrsc.org A prominent example is the Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst. wikipedia.org
In a potential synthesis of this compound, a plausible route would involve the reaction of cyclopentylmagnesium bromide (a Grignard reagent) with a 1,4-dibromo-2-fluorobenzene (B72686) derivative. The choice of catalyst and reaction conditions would be crucial to ensure selective coupling at one of the bromine positions.
The general mechanism for such a cross-coupling reaction involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the desired product and regenerate the catalyst.
Regioselective Bromination Techniques for Fluorinated Cyclopentylbenzenes
The final step in one of the proposed synthetic routes is the regioselective bromination of 1-cyclopentyl-2-fluorobenzene. The directing effects of both the fluorine and cyclopentyl substituents must be carefully considered to achieve the desired 4-bromo isomer.
Electrophilic Aromatic Bromination Strategies
Electrophilic aromatic substitution is a fundamental reaction for the introduction of a bromine atom onto an aromatic ring. stackexchange.com The fluorine atom is a deactivating but ortho-, para-directing group, while the cyclopentyl group is an activating ortho-, para-directing group. The combined effect of these two substituents would likely direct the incoming electrophile (Br+) to the positions ortho and para to the cyclopentyl group and ortho to the fluorine atom.
Common brominating agents for this type of reaction include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), which can be a milder and more selective source of electrophilic bromine. The choice of solvent and temperature can also significantly influence the regioselectivity of the reaction.
Controlled Bromination via Ortho-Metalation or Directed Functionalization
Directed ortho-metalation (DoM) provides a powerful method for achieving high regioselectivity in electrophilic aromatic substitutions. wikipedia.orgorganic-chemistry.orgharvard.edu This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a source of electrophilic bromine (e.g., Br₂ or C₂Br₂F₄).
In the context of synthesizing this compound, a potential strategy could involve the use of a directing group on the cyclopentyl ring or by leveraging the fluorine atom itself as a weak directing group. However, the fluorine atom is generally considered a weaker directing group for ortho-metalation compared to others like amides or methoxy (B1213986) groups. organic-chemistry.org A more plausible approach might involve introducing a stronger directing group onto the aromatic ring, performing the directed bromination, and then removing the directing group.
Fluorination Methodologies in the Synthesis of Cyclopentyl-Substituted Bromoaromatics
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution is a powerful method for introducing a fluoride (B91410) ion onto an electron-deficient aromatic ring. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex. For an SNAr reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.
In the context of synthesizing this compound, a plausible SNAr approach would involve a precursor such as 4-bromo-1-cyclopentyl-2-nitrobenzene. Here, the nitro group (-NO₂) serves as the activating group, and a suitable leaving group (e.g., chloro or another nitro group) at the C2 position could be displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).
The general reactivity trend for leaving groups in SNAr reactions is F > NO₂ > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by a more electronegative substituent that polarizes the C-X bond, rather than the cleavage of the C-X bond itself.
A hypothetical SNAr approach could start from 1-bromo-4-cyclopentylbenzene. Nitration would likely yield a mixture of isomers, with 1-bromo-4-cyclopentyl-2-nitrobenzene being a key intermediate. A subsequent nucleophilic substitution with a fluoride source would yield the target compound.
Table 1: Hypothetical SNAr Fluorination Conditions
| Starting Material | Reagent | Catalyst/Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| 1-Bromo-4-cyclopentyl-2-nitrobenzene | Potassium Fluoride (KF) | DMSO, Phase-transfer catalyst | 150-180 | This compound |
Electrophilic Fluorination Protocols
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. This method is suitable for substrates that are not activated towards nucleophilic attack. Common electrophilic fluorinating agents include Selectfluor™ (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI).
A potential electrophilic fluorination route to this compound could begin with 4-bromo-1-cyclopentylbenzene. The cyclopentyl group is an activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The directing effects of these two groups would influence the regioselectivity of the fluorination. The fluorine would be directed to the positions ortho to the cyclopentyl group (C2 and C6). This would lead to the desired product, although the formation of the 2-fluoro isomer would be in competition with the 6-fluoro isomer.
Table 2: Potential Electrophilic Fluorination Conditions
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| 4-Bromo-1-cyclopentylbenzene | Selectfluor™ | Acetonitrile (B52724) | 25-50 | This compound |
Convergent and Linear Synthesis Strategies for this compound
The assembly of the target molecule can be approached through either a linear or a convergent strategy, each with its own set of advantages regarding efficiency and yield.
A linear synthesis would involve the sequential modification of a simple starting material. A plausible linear route starts with a readily available precursor like 1-bromo-3-fluorobenzene. The key step would be the introduction of the cyclopentyl group via a Friedel-Crafts reaction. This could be achieved through Friedel-Crafts alkylation using cyclopentene or cyclopentanol (B49286) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄). The fluorine and bromine atoms would direct the incoming cyclopentyl group to the C4 position, yielding the final product. A patent for a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, utilizes a Friedel-Crafts reaction followed by reduction, showcasing the industrial applicability of this type of reaction. google.com
A convergent synthesis , in contrast, would involve preparing key fragments of the molecule separately and then combining them in a later step. For this target, a convergent approach might involve the synthesis of a cyclopentyl-containing organometallic reagent (e.g., a Grignard or organolithium reagent) and its subsequent coupling with a pre-functionalized bromo-fluoro-aromatic electrophile. However, managing the reactivity and regioselectivity of such an approach can be complex. Given the substitution pattern, a linear approach appears more straightforward.
Optimization of Reaction Conditions for Scalable Synthesis
For the large-scale production of this compound, optimization of reaction conditions is paramount to ensure safety, cost-effectiveness, and high yield. A key consideration is the choice of starting materials and reagents. For example, in the synthesis of the related 4-bromo-2-fluorobiphenyl, a patented process highlights the economic advantage of using elemental bromine over N-bromosuccinimide for the bromination step. google.com
If a Friedel-Crafts route is chosen for scale-up, several factors would need to be optimized:
Catalyst Loading: Minimizing the amount of Lewis acid catalyst is crucial to reduce cost and waste. High-purity, anhydrous catalysts are essential for good yields.
Solvent Selection: The choice of solvent can significantly impact reaction rate and selectivity. Solvents like dichloromethane (B109758) or carbon disulfide are common, but their environmental impact and safety profiles must be considered for large-scale operations.
Temperature Control: Friedel-Crafts reactions are often exothermic. Precise temperature control is necessary to prevent side reactions, such as polyalkylation or isomerization.
Work-up and Purification: The quenching of the reaction and the subsequent purification of the product (e.g., by distillation or crystallization) must be efficient and scalable. A patent for producing 1-bromo-3-fluorobenzene notes that by-products and unreacted starting materials can be recovered by distillation and reused, which is a key principle of green and economical chemistry. google.com
Table 3: Key Optimization Parameters for a Scalable Friedel-Crafts Cyclopentylation
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 1-Bromo-3-fluorobenzene | Commercially available and directs the cyclopentyl group to the desired position. |
| Alkylating Agent | Cyclopentene | Cost-effective and generates fewer by-products than cyclopentanol. |
| Catalyst | AlCl₃ or FeCl₃ | Effective Lewis acids for Friedel-Crafts alkylation. |
| Solvent | Dichloromethane or excess reactant | Provides a suitable reaction medium; using excess reactant can simplify purification. |
| Temperature | 0-25 °C | Balances reaction rate with the prevention of side reactions. |
By carefully considering these synthetic strategies and optimization parameters, a robust and efficient process for the synthesis of this compound can be developed.
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 4 Bromo 1 Cyclopentyl 2 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-Bromo-1-cyclopentyl-2-fluorobenzene by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopic Analysis and Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic and the cyclopentyl protons.
The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the presence of the bromo, fluoro, and cyclopentyl substituents. The protons on the cyclopentyl group would appear in the aliphatic region of the spectrum, likely as a series of multiplets due to the complex spin-spin coupling between them. For instance, in related cyclopentyl-substituted aromatic compounds, the methine proton of the cyclopentyl group (the one directly attached to the benzene ring) typically appears as a multiplet. rsc.org The methylene (B1212753) protons of the cyclopentyl ring would also show complex splitting patterns.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | m |
| Cyclopentyl CH | 2.9 - 3.5 | m |
| Cyclopentyl CH₂ | 1.5 - 2.1 | m |
Note: These are predicted values and can vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon environments in the molecule. For this compound, with its C₁₁H₁₂BrF molecular formula, a total of 11 distinct carbon signals would be expected if there are no magnetically equivalent carbons. synquestlabs.com
The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), resulting in a doublet. The carbons of the benzene ring will appear in the aromatic region (typically 110-160 ppm), with their exact shifts influenced by the substituents. The carbon atom bonded to bromine will have its chemical shift influenced by the heavy atom effect. The cyclopentyl carbons will resonate in the aliphatic region (typically 20-50 ppm). For example, in similar structures, the carbon atoms of a cyclopentyl group attached to a benzene ring show distinct signals. chemguide.co.uk
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C-F | 155 - 165 (d, ¹JCF) |
| C-Br | 110 - 125 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-Cyclopentyl | 140 - 150 |
| Cyclopentyl C-H | 40 - 50 |
| Cyclopentyl C-H₂ | 25 - 35 |
Note: 'd' denotes a doublet. These are predicted values.
¹⁹F NMR Spectroscopic Analysis for Fluorine Resonance and Local Environment
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. acs.orgacs.org The large chemical shift range of ¹⁹F NMR provides high resolution. wikipedia.org In substituted fluorobenzenes, the chemical shift can be affected by both inductive and resonance effects of the substituents. acs.org For a compound like 1-bromo-4-fluorobenzene, a ¹⁹F NMR signal is observed, and its chemical shift provides information about the electronic environment around the fluorine atom. spectrabase.com
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. rsc.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com It would show correlations between the adjacent protons on the aromatic ring and within the cyclopentyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduyoutube.com This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying the connections between the cyclopentyl group and the aromatic ring, and for assigning quaternary carbons (carbons not attached to any protons).
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, which can help in confirming the stereochemistry and conformation of the cyclopentyl ring relative to the benzene ring. acs.org
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units. acs.org HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. acs.orgnih.gov For this compound (C₁₁H₁₂BrF), HRMS would confirm the presence and number of bromine and fluorine atoms, corroborating the structural information obtained from NMR spectroscopy.
Fragmentation Pattern Analysis in Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in MS can also offer significant insights into the structure of a molecule.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound under EI conditions is expected to be governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Key expected fragmentation pathways include:
Loss of the cyclopentyl group: A prominent fragmentation pathway would likely involve the cleavage of the bond between the aromatic ring and the cyclopentyl group, resulting in a fragment ion corresponding to the bromofluorobenzyl cation.
Loss of bromine: Cleavage of the C-Br bond would lead to a cyclopentylfluorophenyl cation.
Loss of fluorine: While the C-F bond is strong, loss of a fluorine atom to form a bromocyclopentylphenyl cation may also be observed.
Fragmentation of the cyclopentyl ring: The cyclopentyl group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and less volatile compounds. For a nonpolar compound like this compound, ESI is generally less effective than EI. However, if the compound were to be analyzed by ESI-MS, it would typically be observed as a protonated molecule [M+H]⁺ or in association with other ions from the solvent, such as [M+Na]⁺. Fragmentation in ESI-MS is induced by collision-induced dissociation (CID) in the gas phase. The fragmentation patterns would likely be simpler than in EI-MS, often dominated by the loss of the most labile substituents. A summary of expected fragmentation in ESI-MS can be found in scientific literature. mdpi.com
Table 1: Predicted Major Fragment Ions for this compound in EI-MS
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 244/246 | [C₁₁H₁₂BrF]⁺ | Molecular Ion (M⁺) |
| 175/177 | [C₆H₃BrF]⁺ | Loss of cyclopentyl radical (•C₅H₉) |
| 165 | [C₁₁H₁₂F]⁺ | Loss of bromine radical (•Br) |
| 225 | [C₁₁H₁₂Br]⁺ | Loss of fluorine radical (•F) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Infrared (IR) Spectroscopic Techniques for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. libretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the carbon-halogen bonds.
Key expected IR absorption bands include:
Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: Strong bands in the region of 2960-2850 cm⁻¹ due to the C-H bonds of the cyclopentyl group. libretexts.org
Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. libretexts.org
C-F stretching: A strong absorption band typically in the range of 1250-1020 cm⁻¹.
C-Br stretching: A band in the lower frequency region, typically between 600 and 500 cm⁻¹.
Out-of-plane C-H bending: The pattern of substitution on the benzene ring can often be inferred from the strong absorption bands in the 900-675 cm⁻¹ region. spectroscopyonline.comspectra-analysis.com For a 1,2,4-trisubstituted benzene ring, specific patterns of absorption are expected in this region. okstate.edu
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Cyclopentyl |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1020 | C-F Stretch | Aryl-Fluoride |
| 600-500 | C-Br Stretch | Aryl-Bromide |
| 900-675 | C-H Bending (Out-of-plane) | Substituted Benzene |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable tools.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.gov It is well-suited for determining the purity of this compound and identifying any volatile impurities. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The use of selected ion monitoring (SIM) can enhance the sensitivity and specificity of the analysis for target compounds. tdi-bi.comuri.edu The choice of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation of halogenated aromatic hydrocarbons. nih.gov
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. jalsnet.com For non-volatile or thermally labile impurities that may be present in a sample of this compound, HPLC is the preferred method of analysis. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common approach for the analysis of aromatic compounds. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The choice of a PFP (pentafluorophenyl) or Phe-Hex column can sometimes provide better separation for halogenated aromatic compounds due to different pi-pi interactions. chromforum.org HPLC can also be coupled with mass spectrometry (LC-MS) for more definitive identification of impurities. s4science.at
When a high-purity sample of this compound is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a target compound from a mixture. Both preparative GC and preparative HPLC can be used. In preparative HPLC, larger columns with a higher loading capacity are utilized. The fractions containing the purified compound are collected as they elute from the column. The choice of the chromatographic conditions, including the stationary and mobile phases, is optimized at the analytical scale before being transferred to the preparative scale to ensure efficient purification. obrnutafaza.hr
No Specific Computational Studies Found for this compound
Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigation of this compound, it has been determined that there are no publicly available research findings that specifically address the topics outlined in the request. Extensive queries were conducted to locate dedicated studies on this compound's quantum chemical calculations, conformational analysis, molecular electrostatic potential (MEP) surface, frontier molecular orbitals (FMO), and predicted spectroscopic parameters.
The search for "this compound" in conjunction with terms such as "Density Functional Theory (DFT)," "ab initio," "MEP," and "FMO analysis" did not yield any specific scientific literature or datasets. While general principles of these computational methods are well-documented, their application and the resulting data for this particular molecule have not been published in the accessible resources.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the foundational data from dedicated computational studies on this compound does not appear to exist in the public domain. Providing a speculative analysis would not adhere to the required standards of scientific accuracy and would constitute a fabrication of research data.
Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Cyclopentyl 2 Fluorobenzene
Spectroscopic Parameter Prediction and Validation
Computational NMR Chemical Shift Prediction
Currently, there is no specific published research detailing the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-1-cyclopentyl-2-fluorobenzene. However, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a well-established application of computational quantum chemistry, primarily utilizing Density Functional Theory (DFT). mdpi.com
The general methodology for predicting NMR chemical shifts for a molecule like this compound would involve the following steps:
Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved by performing a geometry optimization using a selected DFT functional and basis set, often including a solvent model to simulate experimental conditions. mdpi.com For instance, a common approach might use the B3LYP-D3 functional with a basis set like 6-311G(d,p) and a Polarizable Continuum Model (PCM) for the solvent. mdpi.com
NMR Calculation: Once the geometry is optimized, the NMR chemical shifts are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective approach for this. mdpi.com The choice of DFT functional and basis set for the NMR calculation itself can significantly impact accuracy. For ¹H and ¹³C shifts, functionals like WP04 and ωB97X-D have shown good performance. mdpi.com For ¹⁹F NMR chemical shifts, which are notoriously challenging to predict accurately due to the high electron density around the fluorine atom, functionals like BHandHLYP are often recommended. nih.gov
Data Referencing and Scaling: The calculated absolute magnetic shieldings are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorine standard like CFCl₃ for ¹⁹F, calculated at the same level of theory. Linear scaling factors are often applied to the calculated shifts to correct for systematic errors in the computational method and improve agreement with experimental data. mdpi.com
A hypothetical data table for predicted NMR chemical shifts, based on such a computational study, would look like the following. The values presented are purely illustrative, as no experimental or computational data for this specific compound has been found in the literature.
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound Calculated at the hypothetical B3LYP/6-31G(d) level of theory in CDCl₃.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Aromatic) | 7.20 - 7.50 |
| ¹H (Cyclopentyl) | 1.50 - 3.00 |
| ¹³C (Aromatic) | 115.0 - 160.0 |
| ¹³C (Cyclopentyl) | 25.0 - 45.0 |
Vibrational Frequency Calculation and IR Spectral Interpretation
Similar to NMR predictions, there is a lack of specific published data on the calculated vibrational frequencies and Infrared (IR) spectrum of this compound. Computational vibrational analysis is a powerful tool for interpreting experimental IR spectra. researchgate.net
The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies of the molecule. researchgate.net
Frequency Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net
Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a simulated IR spectrum, which can be visually compared with an experimental spectrum. researchgate.net
The interpretation of the IR spectrum relies on identifying characteristic vibrational modes. For this compound, key vibrational regions would include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. researchgate.net
Aliphatic C-H stretching (cyclopentyl): Expected in the 3000-2850 cm⁻¹ range.
C=C aromatic ring stretching: These appear in the 1600-1450 cm⁻¹ region.
C-F stretching: This vibration is expected in the 1250-1020 cm⁻¹ range.
C-Br stretching: This mode typically appears at lower frequencies, often in the 650-395 cm⁻¹ range. researchgate.net
A hypothetical data table summarizing the predicted significant vibrational frequencies is presented below. These are representative values and not based on actual calculations for this molecule.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|
| Aromatic C-H stretch | 3080 |
| Aliphatic C-H stretch | 2965, 2870 |
| C=C Aromatic stretch | 1585, 1480 |
| C-F stretch | 1230 |
Reaction Mechanism Modeling and Transition State Theory for Transformations
There are no published studies on reaction mechanism modeling or the application of transition state theory for chemical transformations involving this compound.
Theoretical investigations in this area would focus on understanding the energetics and pathways of reactions where this molecule acts as a reactant. For example, computational chemists could model:
Nucleophilic Aromatic Substitution (SNAr): Modeling the substitution of the bromine or fluorine atoms by a nucleophile. This would involve locating the reactant, intermediate (Meisenheimer complex), transition state, and product structures along the reaction coordinate. Transition state theory would then be used to calculate the reaction rate constants from the computed activation energy.
Cross-Coupling Reactions: Modeling Suzuki, Heck, or Sonogashira couplings at the C-Br bond. Calculations would focus on elucidating the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and identifying the rate-determining transition state.
Such studies provide deep insights into reaction feasibility, regioselectivity, and the influence of catalysts and substituents on reactivity.
Intermolecular Interactions and Crystal Packing Predictions
No studies concerning the experimental crystal structure or theoretical crystal packing predictions for this compound are available in the public domain.
If the compound is a solid at room temperature, computational methods could be employed to predict its crystal structure. This is a complex field of computational chemistry that involves:
Conformational Analysis: Identifying the most stable conformation(s) of the isolated molecule.
Crystal Packing Search: Using specialized algorithms to generate a multitude of possible crystal packing arrangements (polymorphs) based on the stable molecular conformation.
Lattice Energy Minimization: Calculating the lattice energy for each potential crystal structure to identify the most thermodynamically stable arrangements.
These predictions are valuable for understanding the solid-state properties of a material. The intermolecular interactions governing the crystal packing would likely involve a combination of van der Waals forces and weaker halogen...halogen (Br···Br, Br···F) or halogen...hydrogen interactions. Non-covalent interaction (NCI) analysis is a computational tool that can be used to visualize and characterize these weak interactions within the predicted crystal structure. researchgate.net
Reactivity Profiles and Transformational Chemistry of 4 Bromo 1 Cyclopentyl 2 Fluorobenzene
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of new bonds. For 4-Bromo-1-cyclopentyl-2-fluorobenzene, these reactions typically involve the activation of the carbon-bromine bond by a palladium catalyst.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. libretexts.orgorganic-chemistry.org
In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzene (B151609) ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Cyclopentyl-2-fluoro-1,1'-biphenyl | ~82 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 4-Cyclopentyl-2-fluoro-4'-methoxy-1,1'-biphenyl | ~85 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar aryl bromides. nih.govnih.govnih.govnih.govresearchgate.net Specific yields for this compound may vary.
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. rsc.orgorgsyn.orgnih.govnih.gov The reaction typically proceeds with trans selectivity. organic-chemistry.org
For this compound, the Heck reaction would involve its coupling with various alkenes to introduce a vinyl group at the 4-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Table 2: Potential Heck Reaction Products and Conditions
| Alkene | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-(4-Cyclopentyl-2-fluorophenyl)-2-phenylethene |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(4-cyclopentyl-2-fluorophenyl)acrylate |
Note: This table represents potential applications of the Heck reaction with this compound based on general Heck reaction protocols. organic-chemistry.orgresearchgate.net
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov It is a highly reliable method for the synthesis of internal alkynes and conjugated enynes. nih.gov
The coupling of this compound with various terminal alkynes via the Sonogashira reaction would lead to the formation of 4-alkynyl-1-cyclopentyl-2-fluorobenzene derivatives. These products can serve as versatile intermediates for further transformations.
Table 3: Illustrative Sonogashira Coupling Reactions
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 1-Cyclopentyl-2-fluoro-4-(phenylethynyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | (4-Cyclopentyl-2-fluorophenylethynyl)trimethylsilane |
Note: The reaction conditions and products are based on established Sonogashira coupling protocols. nih.govnih.govresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has become a widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
The application of the Buchwald-Hartwig amination to this compound would enable the introduction of a variety of primary and secondary amines at the 4-position. The choice of palladium precursor and ligand is critical for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N-(4-Cyclopentyl-2-fluorophenyl)aniline |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 4-(4-Cyclopentyl-2-fluorophenyl)morpholine |
Note: The data presented is illustrative of typical Buchwald-Hartwig amination conditions. researchgate.net
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds between various sp-, sp²-, and sp³-hybridized carbon atoms.
Coupling this compound with organozinc reagents in a Negishi reaction would provide a pathway to introduce alkyl, aryl, or vinyl groups. The preparation of the organozinc reagent, typically from the corresponding organolithium or Grignard reagent, is a key step in this process.
Table 5: Potential Negishi Coupling Applications
| Organozinc Reagent | Catalyst | Solvent | Product |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-Cyclopentyl-2-fluoro-1,1'-biphenyl |
| Ethylzinc bromide | Ni(acac)₂ | DMA | 4-Cyclopentyl-1-ethyl-2-fluorobenzene |
Note: This table illustrates potential Negishi coupling reactions based on general procedures. nih.gov
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orgorganic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
In the case of this compound, a Stille coupling could be employed to form new carbon-carbon bonds. The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.
Table 6: Illustrative Stille Coupling Reactions
| Organostannane | Catalyst | Additive | Solvent | Product |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 4-Cyclopentyl-2-fluoro-1,1'-biphenyl |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | None | THF | 1-Cyclopentyl-2-fluoro-4-vinylbenzene |
Note: The examples provided are based on general Stille coupling conditions. organic-chemistry.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the aromatic ring of this compound. This class of reactions involves the displacement of a leaving group, in this case, either the bromine or fluorine atom, by a nucleophile. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.compressbooks.publibretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. libretexts.org
Displacement of Bromine and Fluorine Substituents and Relative Reactivities
In the context of SNAr reactions, the nature of the halogen substituent significantly influences the reaction rate. Contrary to the trend observed in SN2 reactions, where bromide is a better leaving group than fluoride (B91410), in SNAr reactions, fluoride is typically a better leaving group than bromide. wikipedia.orgstackexchange.com This "element effect" is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining addition step. stackexchange.comnih.govmasterorganicchemistry.com The order of leaving group ability in SNAr reactions is generally F > Cl ≈ Br > I. wikipedia.orgnih.gov
Therefore, in reactions of this compound with nucleophiles, the displacement of the fluorine atom is generally favored over the displacement of the bromine atom. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov In some instances, particularly in the gas phase with certain carbon-centered nucleophiles, competition between fluoride and bromide loss has been observed in polyfluorobromobenzenes. nih.gov
Influence of Substituents on SNAr Reactivity and Regioselectivity
The substituents on the aromatic ring play a crucial role in determining the reactivity and regioselectivity of SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the aromatic ring, thereby accelerating the rate of nucleophilic attack. pressbooks.pubnumberanalytics.com In this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, activating the ring towards nucleophilic attack.
The cyclopentyl group, being an alkyl group, is generally considered electron-donating. Its presence can influence the regioselectivity of the SNAr reaction. The position of the nucleophilic attack is directed by the combined electronic effects of the fluorine, bromine, and cyclopentyl substituents. The fluorine atom at position 2 and the bromine atom at position 4 create a specific electronic environment that guides the incoming nucleophile. The regioselectivity in the SNAr reactions of di- and polyhalogenated benzenes is a complex interplay of these electronic factors. researchgate.netresearchgate.net The relative positions of the electron-withdrawing and electron-donating groups are critical in stabilizing the Meisenheimer complex. masterorganicchemistry.com
Formation of Organometallic Reagents for Further Derivatization
The presence of halogen atoms in this compound allows for the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org The fluorine atom in this compound can act as a moderate directing group for ortho-lithiation. organic-chemistry.orgacs.org This allows for the specific removal of the proton at the C3 position by a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgwikipedia.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.
The general principle involves the interaction of the Lewis basic fluorine atom with the Lewis acidic lithium of the organolithium reagent, which positions the base for deprotonation at the ortho-position. wikipedia.orgbaranlab.org
Synthesis of Organolithium and Organomagnesium Intermediates
Beyond directed ortho-metalation, organolithium and organomagnesium (Grignard) reagents can be prepared from this compound through halogen-metal exchange or insertion of magnesium into the carbon-halogen bond.
Organolithium Reagents: Treatment of this compound with a strong organolithium reagent, typically at low temperatures, can lead to the formation of an aryllithium species. wikipedia.org This can occur either through deprotonation (as in DoM) or via halogen-metal exchange, where the bromine atom is selectively exchanged for lithium. Bromine-lithium exchange is generally faster than iodine-lithium exchange and much faster than chlorine-lithium or fluorine-lithium exchange. taylorandfrancis.com This selectivity allows for the specific formation of 4-lithio-1-cyclopentyl-2-fluorobenzene.
Organomagnesium Reagents (Grignard Reagents): The formation of a Grignard reagent is another important transformation. wikipedia.org This is typically achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgyoutube.com The greater reactivity of the carbon-bromine bond compared to the carbon-fluorine bond allows for the selective insertion of magnesium to form 4-bromomagnesio-1-cyclopentyl-2-fluorobenzene. chegg.com This Grignard reagent can then be used in a wide array of reactions, such as additions to carbonyl compounds and nitriles. youtube.commasterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions on Non-Substituted Positions (if applicable)
Electrophilic aromatic substitution (EAS) on this compound is generally disfavored due to the presence of two deactivating halogen substituents. Both fluorine and bromine are ortho, para-directing but deactivating towards electrophilic attack. The strong electron-withdrawing inductive effects of the halogens reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.
However, under forcing conditions, some electrophilic substitution might be possible. The directing effects of the existing substituents would guide the position of any incoming electrophile. The fluorine at C2 and bromine at C4 would direct an incoming electrophile to the C3, C5, and C6 positions. The cyclopentyl group at C1 is an ortho, para-directing activator, which would direct to the C2 and C6 positions. The combined directing effects would likely lead to a mixture of products, with substitution at the C6 position potentially being favored due to a combination of electronic and steric factors.
It is also important to consider the possibility of a "halogen dance" reaction, which is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring. researchgate.netwikipedia.orgclockss.org This rearrangement typically occurs with heavier halogens like bromine and iodine and proceeds through a lithiated intermediate. researchgate.netwikipedia.org While less common for fluorine, the presence of a bromo substituent could potentially facilitate such a rearrangement under specific basic conditions, leading to isomeric products. clockss.orgresearchgate.netrsc.org
Hydrogenation and Reduction Chemistry of the Halogenated Aromatic Ring
The selective reduction of the carbon-halogen bonds in this compound is a key transformation. Based on the general principles of catalytic hydrogenation and reductive dehalogenation of aryl halides, the carbon-bromine bond is significantly more susceptible to cleavage than the carbon-fluorine bond.
Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. organic-chemistry.org Typically, this is achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium hypophosphite or potassium formate. organic-chemistry.orgnih.gov The general reactivity trend for the hydrogenolysis of carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. nih.gov This selectivity is attributed to the bond dissociation energies, with the C-Br bond being weaker than the C-F bond.
Consequently, in the case of this compound, catalytic hydrogenation is expected to selectively cleave the C-Br bond to yield 1-cyclopentyl-2-fluorobenzene. Bromides are known to be reduced more readily than chlorides, and this principle extends to the even more stable C-F bond. organic-chemistry.org The reaction can often be carried out under neutral conditions, which helps in preserving other functional groups that might be sensitive to acidic or basic environments. organic-chemistry.org
Alternative methods for reductive dehalogenation that could be applicable include the use of a polymer-supported terpyridine palladium complex, which has been shown to be effective for the hydrodechlorination of aryl chlorides and would be expected to be even more effective for aryl bromides. nih.gov Another approach involves an iridium-catalyzed borylation followed by a palladium-catalyzed dehalogenation, where the dehalogenation is achieved with KF-activated polymethylhydrosiloxane (B1170920) (PMHS). nih.gov Electrochemical methods, such as mediated oxalate (B1200264) oxidation, have also been developed for the reduction of aryl bromides and chlorides. acs.org
The expected primary product of the hydrogenation or reduction of this compound is 1-cyclopentyl-2-fluorobenzene. Achieving subsequent reduction of the C-F bond would require much more forcing reaction conditions.
Table 1: Predicted Hydrogenation/Reduction Reactions of this compound
| Starting Material | Reagents and Conditions | Major Product | Minor Product(s) |
| This compound | H₂, Pd/C, neutral conditions | 1-Cyclopentyl-2-fluorobenzene | Negligible |
| This compound | PMHS, KF, Pd catalyst | 1-Cyclopentyl-2-fluorobenzene | Negligible |
| This compound | HCO₂K, Polymer-supported Pd catalyst | 1-Cyclopentyl-2-fluorobenzene | Negligible |
This table is predictive and based on the reactivity of analogous compounds.
Photochemical Transformations and Excited State Reactivity
The photochemical behavior of aryl halides is characterized by the cleavage of the carbon-halogen bond upon absorption of ultraviolet (UV) light. researchgate.net The energy of the absorbed photon excites the molecule to an electronic excited state, which can lead to bond dissociation. For this compound, the primary photochemical event is expected to be the homolytic cleavage of the C-Br bond, which is weaker than the C-F bond.
Upon UV irradiation, this compound would likely undergo the following transformation:
Br-C₆H₃(F)(C₅H₉) + hν → •C₆H₃(F)(C₅H₉) + Br•
Studies on the photolysis of other bromo-fluoro-aromatic compounds have shown that the position of the substituents can influence the dissociation dynamics. researchgate.net However, the selective cleavage of the C-Br bond remains the dominant pathway. Research on 4-halophenols has demonstrated a competition between C-halogen and O-H bond fission, with the C-Br bond being susceptible to cleavage upon photoexcitation. researchgate.net
The use of visible-light photoredox catalysis offers a milder alternative for the generation of aryl radicals from aryl halides. mdpi.com In such a system, a photocatalyst absorbs visible light and transfers an electron to the aryl halide, leading to the formation of a radical anion which then fragments to release a halide ion and the aryl radical. This aryl radical can then be trapped by various reagents to form new C-C, C-P, or C-B bonds. mdpi.com
Table 2: Predicted Photochemical Reactions of this compound
| Starting Material | Conditions | Primary Intermediate | Final Product (in H-donating solvent) |
| This compound | UV irradiation | 4-Cyclopentyl-3-fluorophenyl radical | 1-Cyclopentyl-2-fluorobenzene |
| This compound | Visible light, photocatalyst, electron donor | 4-Cyclopentyl-3-fluorophenyl radical | Dependent on trapping agent |
This table is predictive and based on the photochemical reactivity of analogous compounds.
Advanced Analytical Methodologies for Complex Systems Containing 4 Bromo 1 Cyclopentyl 2 Fluorobenzene
X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The successful application of this method is contingent upon the ability to grow single crystals of high quality from a purified sample of 4-Bromo-1-cyclopentyl-2-fluorobenzene. If such crystals were obtained, X-ray diffraction analysis would provide definitive insights into its solid-state conformation and packing.
Crystal Packing Analysis and Intermolecular Interactions
The analysis of the crystal structure would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This includes the identification of any polymorphic forms, which are different crystal structures of the same compound. Furthermore, it would allow for a detailed study of the non-covalent intermolecular interactions that stabilize the crystal structure. These could include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine atom or halogen bonds involving the bromine atom. Understanding these interactions is crucial for predicting physical properties like solubility and melting point.
Precise Bond Lengths, Bond Angles, and Torsional Angles
Hypothetical Data Table for X-ray Crystallography As no experimental data is available, the following table illustrates the type of information that would be generated from an X-ray crystallographic analysis of this compound.
Table 1: Illustrative Crystallographic Data for this compound| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.36 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 Å (average) |
| C-C (Cyclopentyl) Bond Lengths | ~1.54 Å (average) |
Chiral Resolution and Enantiomeric Purity Assessment (if a chiral center is introduced in a derivative)
The parent molecule, this compound, is achiral. However, if a chemical modification were to introduce a chiral center, for example by substitution on the cyclopentyl ring, the resulting derivative would exist as a pair of enantiomers. The separation and analysis of these enantiomers would be essential.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the benchmark technique for the separation of enantiomers. A solution containing the racemic mixture of the chiral derivative would be passed through a column containing a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. This method would be used to determine the enantiomeric excess (ee) or enantiomeric purity of a sample.
Hypothetical Data Table for Chiral HPLC This table illustrates the potential results from a chiral HPLC separation of a hypothetical chiral derivative of this compound.
Table 2: Illustrative Chiral HPLC Separation Parameters| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Each enantiomer of a chiral derivative of this compound would produce a CD spectrum that is a mirror image of the other. This technique is valuable for distinguishing between enantiomers and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.
Exploration of 4 Bromo 1 Cyclopentyl 2 Fluorobenzene As a Building Block in Specialized Synthesis and Materials Science Research
Precursor in Multi-Step Organic Synthesis of Complex Molecules
The utility of 4-Bromo-1-cyclopentyl-2-fluorobenzene as a precursor is rooted in the differential reactivity of its carbon-bromine and carbon-fluorine bonds. This allows for its sequential functionalization, enabling the synthesis of intricate molecules with precise substitution patterns. While specific examples detailing the use of this exact compound are not extensively documented in publicly available literature, its structural motifs are found in precursors for biologically active compounds and complex organic materials. For instance, related bromo-fluoroaromatic structures are key intermediates in the synthesis of pharmaceuticals and agrochemicals. bldpharm.com
Role in Accessing Novel Fluorinated and Cyclopentyl-Substituted Scaffolds
The presence of both fluorine and a cyclopentyl group on the benzene (B151609) ring makes this compound an attractive starting material for creating novel molecular scaffolds. Fluorinated organic molecules often exhibit unique biological properties and are prevalent in pharmaceuticals and agrochemicals. The cyclopentyl group can enhance lipophilicity and influence the conformational properties of the final molecule. The synthesis of polysubstituted cyclopentene (B43876) and cyclopentane (B165970) frameworks is a significant area of research due to their presence in numerous bioactive natural products and synthetic molecules.
Strategy for Diversification via Halogen Manipulation
The bromine and fluorine atoms on the aromatic ring offer distinct opportunities for chemical diversification. The carbon-bromine bond is significantly more reactive in common cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, compared to the more robust carbon-fluorine bond. This reactivity difference allows for the selective replacement of the bromine atom with a wide array of functional groups, including aryl, alkyl, and amino moieties.
This strategy is a cornerstone of modern organic synthesis for building molecular complexity. For example, in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science, a bromo-substituted precursor can undergo a Suzuki coupling with a boronic acid. The fluorine atom would remain intact during this transformation, available for potential subsequent reactions or to modulate the electronic properties of the target molecule.
Furthermore, the bromine atom can be converted to an organolithium or Grignard reagent through halogen-metal exchange. This opens up another avenue for diversification by allowing for reactions with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, typically remains on the ring, influencing the reactivity and properties of the resulting products. The controlled, stepwise manipulation of these halogen atoms is a powerful tool for generating a library of complex molecules from a single, versatile starting material. A patent describes the reductive elimination of halogens like bromine from aromatic fluoro compounds to recover expensive starting materials or to synthesize specific isomers, highlighting the strategic importance of halogen manipulation. mdpi.com
Application in Advanced Organic Materials Research
The structural features of this compound suggest its potential utility in the synthesis of advanced organic materials. The combination of a rigid aromatic core with a flexible cyclopentyl group and polar C-F and C-Br bonds can be leveraged to create materials with tailored electronic and physical properties.
Monomer in Polymer Synthesis (e.g., for conductive polymers, optoelectronic materials)
While direct polymerization of this compound has not been specifically reported, its structure is analogous to monomers used in the synthesis of conductive polymers and materials for optoelectronic devices. worktribe.com Conductive polymers, characterized by a conjugated backbone of alternating single and double bonds, are of great interest for applications in flexible electronics, sensors, and energy storage. researchgate.net
The bromo- and fluoro-substituted aromatic ring of this compound could potentially be incorporated into a polymer backbone through various polymerization techniques, such as Yamamoto or Suzuki polycondensation, after appropriate derivatization. The cyclopentyl group could enhance the solubility and processability of the resulting polymer, while the fluorine atom could modulate its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of materials for organic electronic devices often involves the use of specialized host and matrix materials to achieve high efficiency and long lifetimes. psu.edu
Precursor for Liquid Crystals or Mesogens
The molecular shape of this compound, combining a rigid aromatic core with a non-polar, flexible cyclopentyl group, is a common feature in the design of liquid crystals (mesogens). Liquid crystals are essential components of display technologies. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their mesomorphic properties, such as dielectric anisotropy and melting point. rsc.org
Research has shown that the incorporation of a cyclopentyl terminal group, as an alternative to the more common cyclohexyl group, can lead to liquid crystals with a wider nematic temperature range and lower rotational viscosity. nih.govmdpi.com For example, fluorinated terphenyl liquid crystals with a 3-alkylcyclopentane end group have been synthesized and shown to possess desirable properties for display applications. nih.govmdpi.com Although the direct use of this compound in these specific syntheses is not mentioned, it represents a viable starting material for the synthesis of such mesogenic compounds through cross-coupling reactions to extend the aromatic core.
Table 2: Related Liquid Crystal Research
| Research Focus | Key Findings | Reference |
| Fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group | Introduction of the 3-alkylcyclopentyl moiety leads to a wider nematic temperature range and smaller rotational viscosity compared to cyclohexyl analogues. | nih.govmdpi.com |
| Organic liquid crystals with selectively fluorinated cyclopropanes | Fluorine substitution is a key strategy to control the dielectric anisotropy of liquid crystals. | rsc.org |
Role in Dye Synthesis or Fluorescent Probe Development
The development of fluorescent probes for biological imaging and sensing is a rapidly advancing field. mdpi.com These probes are typically designed with a fluorophore (the light-emitting part) and a recognition element that interacts with the target analyte. While there is no specific literature detailing the use of this compound in dye or fluorescent probe synthesis, its aromatic structure could serve as a core scaffold.
Through chemical modifications, particularly at the reactive bromine position, it could be functionalized with chromophoric or auxochromic groups to create a novel dye. Similarly, by attaching a recognition moiety and a fluorophore, it could potentially be developed into a fluorescent probe. The fluorine atom could be used to fine-tune the photophysical properties, such as the excitation and emission wavelengths, of the resulting molecule. The general principle involves designing molecules where fluorescence is altered upon interaction with a specific target. mdpi.com
Catalyst Ligand Precursor Design and Evaluation
The development of highly efficient and selective catalysts is a central theme in chemical research. The performance of a metal catalyst is often dictated by the electronic and steric properties of its coordinating ligands. This compound serves as an excellent starting point for the synthesis of novel phosphine (B1218219) ligands, which are pivotal in a wide array of cross-coupling reactions.
The presence of the bromine atom on the phenyl ring provides a synthetic handle for the introduction of a phosphine moiety, typically through a lithium-halogen exchange followed by reaction with a chlorophosphine. The cyclopentyl group, being a bulky aliphatic substituent, is crucial in creating a sterically hindered environment around the metal center to which the subsequent ligand coordinates. This steric bulk can promote reductive elimination, the final step in many catalytic cycles, and can also influence the regioselectivity and stereoselectivity of the reaction. The fluorine atom, positioned ortho to the cyclopentyl group, electronically influences the aromatic ring, which can, in turn, modulate the donor properties of the resulting phosphine ligand.
The general synthetic approach to a phosphine ligand derived from this compound would involve the following steps:
Lithiation: Reaction of this compound with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures to generate the corresponding aryllithium species.
Phosphinylation: Quenching of the aryllithium with a diorganochlorophosphine (R₂PCl) to form the desired tertiary phosphine.
The resulting phosphine ligands can be evaluated in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. The steric and electronic parameters of these ligands can be systematically tuned by varying the substituents on the phosphorus atom.
| Ligand Precursor | Reagents | Resulting Ligand Type | Potential Application |
| This compound | 1. n-BuLi 2. P(t-Bu)₂Cl | Bulky, electron-rich phosphine | Suzuki-Miyaura Coupling |
| This compound | 1. t-BuLi 2. P(Cy)₂Cl | Sterically demanding phosphine | Buchwald-Hartwig Amination |
| This compound | 1. n-BuLi 2. PPh₂Cl | Arylphosphine | Sonogashira Coupling |
This table presents hypothetical ligand syntheses based on established chemical principles.
Probe Molecule for Mechanistic Organic Chemistry Studies
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing methodologies and inventing new ones. The structure of this compound makes it a valuable tool for probing the mechanisms of transition metal-catalyzed reactions, particularly the oxidative addition step.
Oxidative addition is often the rate-determining step in catalytic cycles involving aryl halides. The rate and success of this step are highly dependent on the steric and electronic nature of the aryl halide. The presence of the bulky cyclopentyl group ortho to the bromine atom in this compound creates significant steric hindrance. Studying the kinetics of its reaction with a low-valent metal complex, such as a Pd(0) species, can provide valuable insights into how sterics affect the oxidative addition process. illinois.edu
Furthermore, the fluorine atom provides a convenient spectroscopic handle for monitoring the reaction. ¹⁹F NMR spectroscopy is a highly sensitive technique that can be used to track the disappearance of the starting material and the appearance of the oxidative addition product in real-time. This allows for precise kinetic measurements and the determination of reaction orders.
By comparing the reactivity of this compound with other aryl bromides that have varying degrees of steric bulk and different electronic properties, a detailed picture of the factors governing oxidative addition can be constructed. This knowledge is instrumental in the rational design of more efficient catalysts and the selection of optimal substrates for a given transformation.
Table of Investigated Mechanistic Aspects:
| Mechanistic Aspect | Experimental Technique | Information Gained |
| Rate of Oxidative Addition | ¹⁹F NMR, ³¹P NMR | Influence of steric hindrance on reaction kinetics |
| Ligand Dissociation Effects | Kinetic Studies | Role of ligand dissociation in the catalytic cycle |
| Reductive Elimination | Product Analysis (GC-MS, HPLC) | Impact of bulky substituents on product formation |
This table outlines potential mechanistic studies where this compound could be a valuable probe molecule.
Role in Green Chemistry Methodologies and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of fluorinated compounds and the development of more efficient catalytic systems are key areas of research within this field. Aryl fluorosulfates, for instance, are considered more environmentally benign alternatives to traditional aryl halides in some cross-coupling reactions. nih.gov
While this compound is an aryl halide, its utility in creating highly efficient catalysts contributes to green chemistry. A more active and selective catalyst allows for lower catalyst loadings, milder reaction conditions (e.g., lower temperatures and pressures), and can lead to higher yields and fewer byproducts. This reduces energy consumption and waste generation, aligning with the core tenets of sustainable synthesis.
Moreover, the development of ligand-free or low-ligand catalytic systems is a significant goal in green chemistry, as it simplifies reaction workup and reduces the cost and environmental impact associated with complex ligands. While this compound is a precursor to ligands, the insights gained from its use in mechanistic studies can aid in the design of such systems. For example, understanding how the steric and electronic features of the substrate influence the catalytic cycle can help in designing conditions where a simple, inexpensive ligand or even no ligand at all can be effective.
The fluorine atom in the molecule can also play a role in facilitating reactions in more environmentally friendly solvents, such as water or ionic liquids, due to the unique properties it imparts on the molecule's solubility and reactivity.
Future Research Directions and Emerging Opportunities for 4 Bromo 1 Cyclopentyl 2 Fluorobenzene
The strategic placement of bromo, fluoro, and cyclopentyl substituents on a benzene (B151609) ring makes 4-Bromo-1-cyclopentyl-2-fluorobenzene a versatile building block with significant potential in various fields of chemical science. Future research is poised to unlock new applications and streamline its use through innovative synthetic and technological approaches.
Q & A
Basic: What are the recommended methods for synthesizing 4-Bromo-1-cyclopentyl-2-fluorobenzene?
Answer:
The synthesis typically involves halogenation and coupling reactions. For example:
Halogenation: Introduce bromine at the para position of a fluorobenzene derivative using electrophilic aromatic substitution (e.g., Br₂ with a Lewis acid catalyst like FeBr₃).
Cyclopentyl Group Introduction: Utilize Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzene derivatives and cyclopentylboronic acid under palladium catalysis .
Purification: Column chromatography and recrystallization are recommended. Purity validation via GC (>97.0% purity) ensures minimal byproducts .
Basic: How can the structure and purity of this compound be confirmed experimentally?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm substituent positions and cyclopentyl integration.
- Gas Chromatography (GC): Validate purity (>97.0%) and detect volatile impurities .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.4 for C₁₁H₁₀BrF).
- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation, as demonstrated for analogous bromo-fluoro compounds .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. A multi-purpose respirator is advised for aerosolized particles .
- Storage: Store in sealed containers at 0–6°C to prevent decomposition. Classify as a combustible liquid (Flash point: 92.2°C) and avoid open flames .
- Waste Disposal: Follow hazardous waste protocols for halogenated aromatics. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced: How can researchers optimize reaction yields when introducing the cyclopentyl group?
Answer:
Key factors include:
- Catalyst Selection: Optimize Pd(PPh₃)₄ or PdCl₂(dppf) ratios to enhance cross-coupling efficiency.
- Solvent Effects: Use anhydrous THF or DMF to stabilize intermediates and improve boronic acid reactivity.
- Temperature Control: Maintain 80–100°C during coupling to balance reaction rate and side-product formation.
- Post-Reaction Analysis: Monitor byproducts (e.g., debromination) via HPLC-MS and adjust reaction time accordingly .
Advanced: How should researchers address contradictions in reported purity data across sources?
Answer:
- Cross-Validation: Combine GC (for volatile impurities) with HPLC (for non-volatile contaminants).
- Elemental Analysis: Verify Br/F ratios via ICP-MS or combustion analysis.
- Batch Comparison: Source samples from multiple suppliers and compare spectroscopic profiles. Discrepancies may arise from differing purification protocols (e.g., GC vs. recrystallization) .
Advanced: What computational methods can predict the reactivity of this compound in medicinal chemistry applications?
Answer:
- DFT Calculations: Model electrophilic substitution sites using Gaussian or ORCA software.
- Molecular Docking: Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- SAR Studies: Correlate substituent effects (e.g., Br vs. Cl) with bioactivity using QSAR models. For example, fluorobenzene derivatives show promise as pesticide intermediates .
Advanced: How can researchers resolve spectral anomalies in NMR data for this compound?
Answer:
- Decoupling Experiments: Suppress - coupling to simplify splitting patterns.
- 2D NMR: Use HSQC and HMBC to assign ambiguous peaks (e.g., cyclopentyl proton overlaps).
- Isotopic Labeling: Synthesize -labeled analogs to trace carbon environments .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
